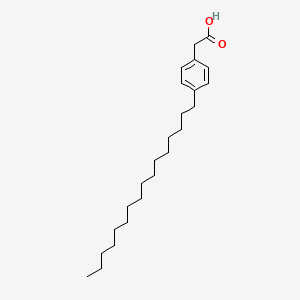
(1E)-N,1-Diphenylbut-2-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N,1-Diphenylbut-2-en-1-imine is an organic compound characterized by the presence of a but-2-en-1-imine group attached to two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,1-Diphenylbut-2-en-1-imine typically involves the condensation of benzaldehyde with but-2-en-1-amine under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the imine bond. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N,1-Diphenylbut-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of (1E)-N,1-Diphenylbut-2-en-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1E)-N,1-Diphenylbut-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N,1-Diphenylbut-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N,1-Diphenylprop-2-en-1-imine: Similar structure but with a shorter carbon chain.
(1E)-N,1-Diphenylhex-2-en-1-imine: Similar structure but with a longer carbon chain.
(1E)-N,1-Diphenylbut-2-en-1-amine: Reduced form of the imine compound.
Uniqueness
(1E)-N,1-Diphenylbut-2-en-1-imine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
196085-21-9 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
N,1-diphenylbut-2-en-1-imine |
InChI |
InChI=1S/C16H15N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-13H,1H3 |
Clave InChI |
PHEOVEJPFWZASC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
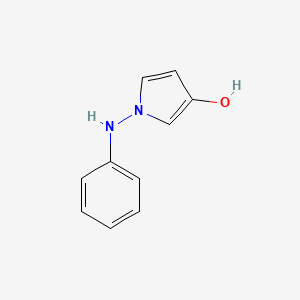
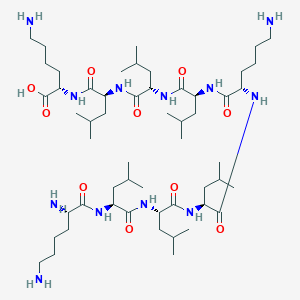
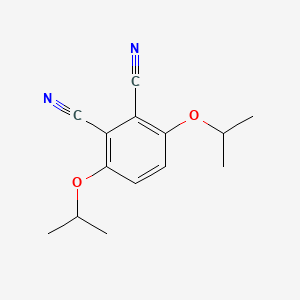
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
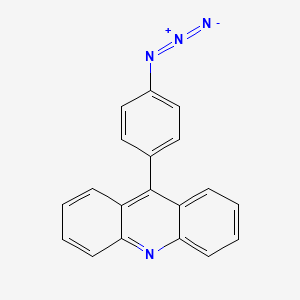
![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
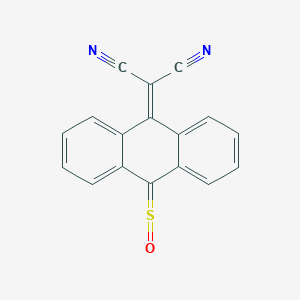
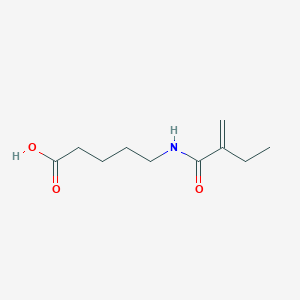
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
